

Catharanthine Sulfate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Catharanthine Sulfate	
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Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, serves as a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine. Its sulfate salt, **Catharanthine Sulfate**, is a stable and soluble form frequently utilized in research and development. This technical guide provides an in-depth overview of the core chemical properties of **Catharanthine Sulfate**, detailed experimental protocols for its characterization, and a visual representation of its known signaling pathways and experimental workflows.

Core Chemical Properties

The fundamental chemical and physical properties of **Catharanthine Sulfate** are summarized in the table below, providing a clear reference for researchers. These properties are essential for understanding its behavior in various experimental settings.



Property	Value	References
Molecular Formula	C21H26N2O6S	[1][2][3]
Molecular Weight	434.51 g/mol	[1][4]
CAS Number	70674-90-7	
Appearance	White to off-white powder/solid	_
Purity	≥98%	_
Solubility	Soluble in DMSO (≥50.1 mg/mL), Ethanol (≥21.75 mg/mL with gentle warming), and Water (≥4.96 mg/mL).	_
Storage	Store at -20°C.	-

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of **Catharanthine Sulfate**. The following sections outline standard experimental protocols for determining its key properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of **Catharanthine Sulfate** that can dissolve in an aqueous medium at a specific temperature and pH.

Materials:

Catharanthine Sulfate

Purified water (or other relevant aqueous buffers, e.g., PBS)



- Vials with screw caps
- Shaking incubator
- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Add an excess amount of Catharanthine Sulfate to a series of vials containing the desired aqueous medium. The presence of undissolved solid is necessary to ensure saturation.
- Seal the vials securely to prevent solvent evaporation.
- Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally.
- After incubation, visually confirm the presence of undissolved solid in each vial.
- Centrifuge the vials at a high speed to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filter the supernatant through a 0.22 μm syringe filter that is compatible with the sample and does not bind to the analyte.
- Dilute the filtered supernatant with a suitable solvent for HPLC analysis.
- Analyze the concentration of Catharanthine Sulfate in the diluted samples using a validated HPLC method.
- The experiment should be performed in triplicate for each condition.



High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the identification, quantification, and purity assessment of Catharanthus alkaloids.

Objective: To develop a robust HPLC method for the analysis of **Catharanthine Sulfate**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5 μm particle size) is commonly used.
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., 21:79 v/v) can be effective. The pH of the aqueous phase is often adjusted to around 3.5.
- Flow Rate: A flow rate of 1.0 1.2 mL/min is generally used.
- Detection Wavelength: Catharanthine can be detected at approximately 254 nm.
- Column Temperature: Maintain a constant column temperature, for instance, 25°C.
- Injection Volume: Typically 10-20 μL.

Procedure:

- Standard Preparation: Prepare a stock solution of **Catharanthine Sulfate** of known concentration in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the **Catharanthine Sulfate** sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a $0.22~\mu m$ syringe



filter before injection.

- Analysis: Inject the standards and samples onto the HPLC system.
- Data Processing: Identify the peak corresponding to **Catharanthine Sulfate** based on its retention time compared to the standard. Quantify the amount of **Catharanthine Sulfate** in the sample by constructing a calibration curve from the peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Catharanthine.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of Catharanthine.

Instrumentation and Reagents:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))
- Internal standard (e.g., Tetramethylsilane TMS)

Procedure:

- Sample Preparation: Dissolve a few milligrams of Catharanthine Sulfate in the appropriate deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.



- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
- 2D NMR (Optional but Recommended):
 - To aid in the complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
- · Data Processing and Analysis:
 - Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the Catharanthine molecule.
 - Compare the obtained spectral data with published data for Catharanthine to confirm its structure.

Signaling Pathways and Experimental Workflows

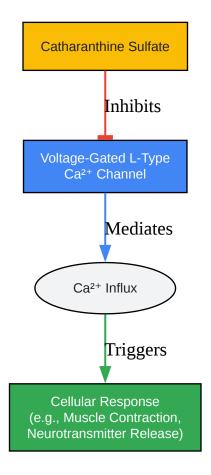
The following diagrams, created using the DOT language, illustrate the known signaling pathways affected by Catharanthine and a typical experimental workflow for its extraction and purification.





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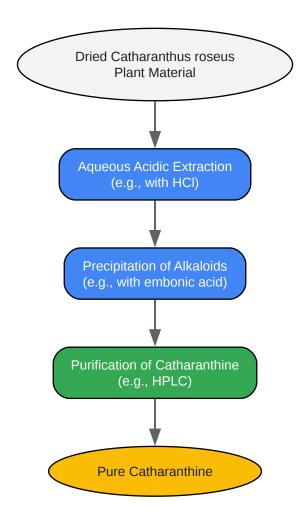
Caption: Catharanthine's antagonistic effect on nicotinic acetylcholine receptors.



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Caption: Inhibition of voltage-gated calcium channels by Catharanthine.





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Caption: A general workflow for the extraction and purification of Catharanthine.

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